molecular formula C9H6ClF3O4S B2905598 Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate CAS No. 2219376-07-3

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate

Cat. No.: B2905598
CAS No.: 2219376-07-3
M. Wt: 302.65
InChI Key: PSKLHTVCZFMTEC-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6ClF3O4S and a molecular weight of 302.65 g/mol . It is known for its unique structural features, including a chlorosulfonyl group and a trifluoromethyl group attached to a benzoate ester. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate typically involves the reaction of 3-chlorosulfonyl-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonyl and sulfonic acid derivatives, which have applications in different fields of chemistry and industry .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorosulfonyl and trifluoromethyl groups into target molecules.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile reagent in various chemical transformations and applications .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-3-6(9(11,12)13)7(4-5)18(10,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLHTVCZFMTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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